molecular formula C18H28N2O B5115781 N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5115781
M. Wt: 288.4 g/mol
InChI Key: GIBGRCULXLOSPB-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide is a chemical compound with a molecular formula of C18H28N2O It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Properties

IUPAC Name

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-7-6-12-19(14-17)13-16-10-8-15(3)9-11-16/h8-11,17H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGRCULXLOSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-methylbenzyl chloride with N,N-diethylpiperidine-3-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-1-[(4-methylphenyl)methyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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